2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a synthetic organic compound with the molecular formula and a molecular weight of 356.25 g/mol. It is classified as a quinazoline derivative, which are compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its dichloro and methoxy substituents, along with a pyrrolidinyl propoxy side chain, contributing to its potential pharmacological properties.
The synthesis of 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline typically involves several chemical reactions starting from simpler precursors. One common method includes the transformation of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol through chlorination reactions. The reaction conditions often require the use of reagents such as N-ethyl-N,N-diisopropylamine and trichlorophosphate at elevated temperatures (around 100 °C) under an inert atmosphere to yield the desired product with a reported yield of approximately 69% .
The molecular structure of 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline can be represented using various notations:
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3
HWTKBTXVRGWUAX-UHFFFAOYSA-N
The compound features a quinazoline core with two chlorine atoms at positions 2 and 4, a methoxy group at position 6, and a propoxy group linked to a pyrrolidine ring at position 7. This unique arrangement contributes to its biological activity .
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline can undergo several types of chemical reactions:
These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize derivatives for further research .
The mechanism of action for 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline primarily involves its interaction with specific biological targets within cells. Quinazoline derivatives are known to modulate enzyme activities by binding to target proteins, which can alter various biochemical pathways.
The compound has been shown to influence:
These interactions can lead to significant cellular effects, including changes in gene expression and cellular metabolism .
The compound is typically characterized as a colorless to yellow crystalline solid. It is soluble in most organic solvents but insoluble in water.
Key chemical properties include:
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline has several applications across different fields:
Research continues into its efficacy against various diseases, including cancer and infectious diseases .
This comprehensive analysis highlights the significance of 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline in both scientific research and potential therapeutic applications.
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (CAS# 1320288-30-9; C~16~H~19~Cl~2~N~3~O~2~; MW: 356.25) emerged as a pivotal synthetic intermediate during medicinal chemistry campaigns targeting histone methyltransferases. Its discovery traces to optimization efforts around quinazoline-based inhibitors of G9a/GLP (euchromatic histone-lysine N-methyltransferase 2/1). Rabal et al. first synthesized it in 2018 via a one-step reaction from a quinazoline precursor using N-ethyl-N,N-diisopropylamine and trichlorophosphate at 100°C under inert atmosphere, achieving a 69% yield [1] [8]. This compound’s strategic design aimed to introduce reactive handles (chloro groups at C2/C4) for downstream derivatization while retaining the methoxy and pyrrolidinylpropoxy motifs critical for G9a/GLP binding [4] [7]. Its primary application is as a precursor to UNC0642, a potent G9a/GLP inhibitor with nanomolar activity [7].
Table 1: Key Characteristics of 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Property | Value |
---|---|
CAS Number | 1320288-30-9 |
Molecular Formula | C~16~H~19~Cl~2~N~3~O~2~ |
Molecular Weight | 356.25 g/mol |
SMILES | COC1=CC2=C(Cl)N=C(Cl)N=C2C=C1OCCCN3CCCC3 |
Key Synthetic Application | Intermediate for UNC0642 (G9a/GLP inhibitor) |
Quinazoline derivatives represent a privileged scaffold in epigenetic drug discovery due to their ability to occupy substrate-binding pockets of chromatin-modifying enzymes. The specific substitution pattern in 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline confers dual functionality:
Table 2: Epigenetic Targets of Quinazoline-Based Inhibitors Derived from This Scaffold
Target Protein | Biological Function | Inhibitor Example | IC50/DC50 |
---|---|---|---|
G9a/GLP | H3K9me1/me2 methylation | UNC0642 | <2.5 nM (enzyme) [8] |
SPIN1 | Recognition of H3K4me3/H3R8me2a marks | Compound 2 | 312 nM [5] |
G9a/GLP-PROTAC | Targeted degradation via ubiquitin-proteasome system | MS8709 (Compound 10) | DC50 <300 nM [3] |
Strategic modifications to the 2,4-dichloroquinazoline template address three key challenges in epigenetic modulator development:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8